![molecular formula C19H18FN3OS B14258036 N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365430-55-3](/img/structure/B14258036.png)
N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the pyridine ring. The final step involves the formation of the propanamide group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-Ethyl-4-(4-bromophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
- N-{4-[2-Ethyl-4-(4-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
- N-{4-[2-Ethyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
Uniqueness
N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
365430-55-3 |
|---|---|
Molecular Formula |
C19H18FN3OS |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C19H18FN3OS/c1-3-16(24)22-15-11-13(9-10-21-15)19-18(23-17(4-2)25-19)12-5-7-14(20)8-6-12/h5-11H,3-4H2,1-2H3,(H,21,22,24) |
InChI Key |
MDRUKJXAMXBVEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


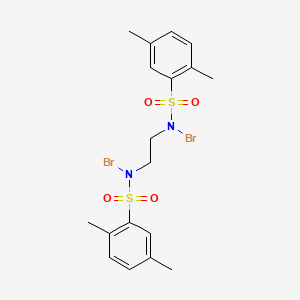
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
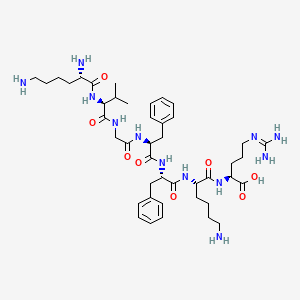
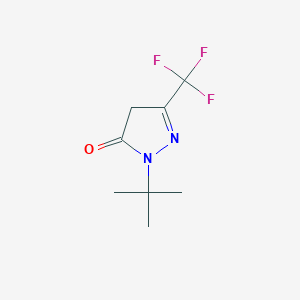
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
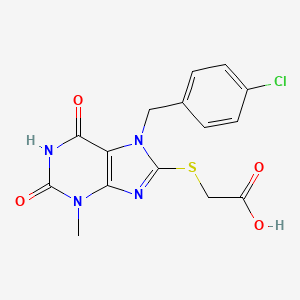

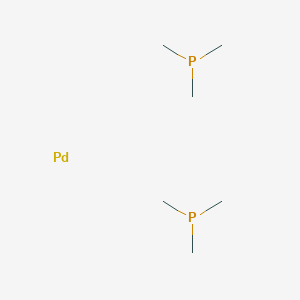
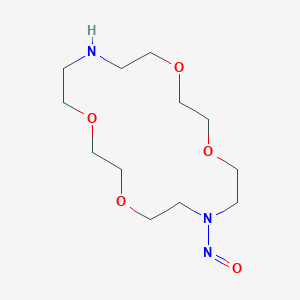
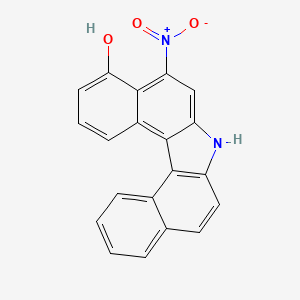
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)

